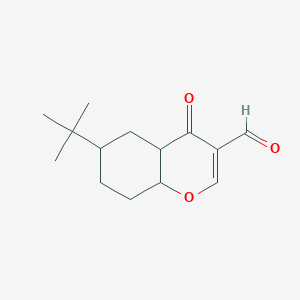
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is known for its high purity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) typically involves the interaction of yttrium nitrate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution. The reaction is carried out under controlled conditions, and the product is purified through crystallization . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The major products formed from these reactions are typically yttrium oxide and other yttrium coordination compounds .
Scientific Research Applications
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of yttrium-containing materials, including thin films and nanoparticles.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in certain medical imaging techniques.
Mechanism of Action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) exerts its effects is primarily through its role as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to form yttrium oxide, which then deposits as a thin film on the desired substrate. This process involves the breaking of the metal-ligand bonds and the formation of new bonds with the substrate material .
Comparison with Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) can be compared with other similar compounds such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Used as a catalyst in various organic reactions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III): Utilized as a doping agent in light-emitting diodes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Employed in the formation of thin films for electronic applications.
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) lies in its high stability and purity, making it particularly suitable for applications requiring precise and reliable deposition of yttrium oxide films .
Properties
Molecular Formula |
C33H57O6Y |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
MERKDLFFLLKKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
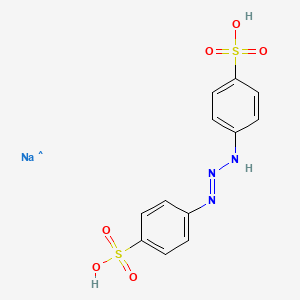
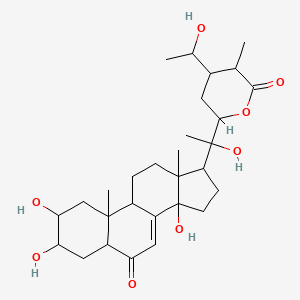
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
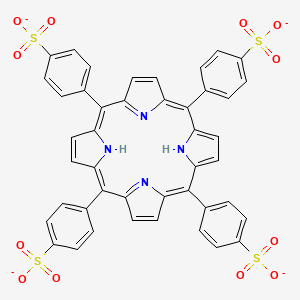
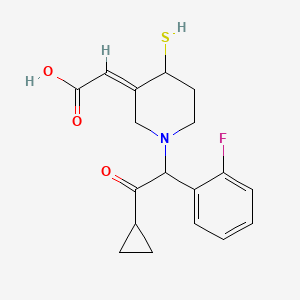
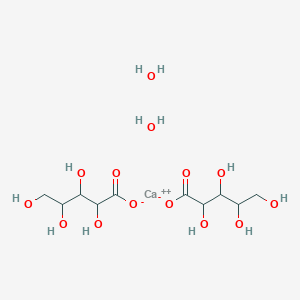
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
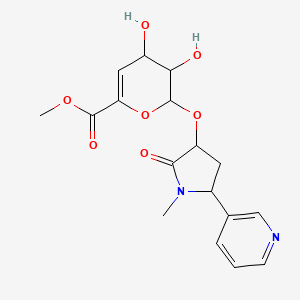
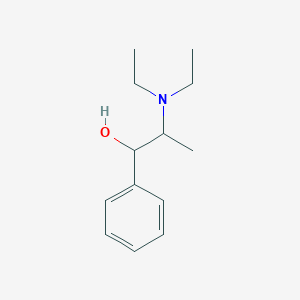
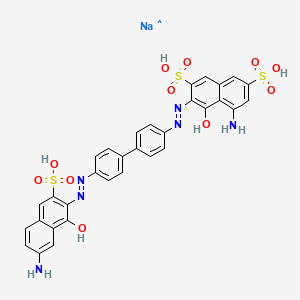
![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)
